4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring substituted with a methoxy group and an aniline moiety with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and N,N-dimethylaniline.
Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 4-(2-methoxynaphthalen-1-yl)-N,N-dimethylamine.
Substitution: Formation of halogenated derivatives such as 4-(2-methoxy-3-bromonaphthalen-1-yl)-N,N-dimethylaniline.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and possible interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline depends on its specific application:
Pharmacological Effects: It may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it could inhibit specific kinases involved in cancer cell proliferation.
Fluorescent Probes: The compound can bind to specific biomolecules, altering its fluorescence properties and allowing for the visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)aniline: Lacks the dimethyl groups on the nitrogen atom, which may affect its reactivity and applications.
4-(2-Methoxynaphthalen-1-yl)-N,N-diethylaniline: Contains ethyl groups instead of methyl groups, potentially altering its physical and chemical properties.
4-(2-Methoxynaphthalen-1-yl)-N-methylaniline: Has only one methyl group on the nitrogen atom, which may influence its solubility and reactivity.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922511-72-6 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19NO/c1-20(2)16-11-8-15(9-12-16)19-17-7-5-4-6-14(17)10-13-18(19)21-3/h4-13H,1-3H3 |
InChI Key |
CLNJYQQHZHWLLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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